molecular formula C23H26FNO5S2 B11614604 [7-Ethyl-1,2-bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone

[7-Ethyl-1,2-bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone

Cat. No.: B11614604
M. Wt: 479.6 g/mol
InChI Key: DOGUECGLYVKGTR-UHFFFAOYSA-N
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Description

7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is a synthetic organic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE typically involves multi-step organic reactions. The process may start with the preparation of the indolizine core, followed by the introduction of the ethyl, fluorobenzoyl, and propane-1-sulfonyl groups through various chemical reactions. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE include other indolizine derivatives with different substituents. Examples include:

  • 7-METHYL-3-(4-CHLOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
  • 7-ETHYL-3-(4-METHOXYBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

Uniqueness

The uniqueness of 7-ETHYL-3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparative studies with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

Molecular Formula

C23H26FNO5S2

Molecular Weight

479.6 g/mol

IUPAC Name

[7-ethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C23H26FNO5S2/c1-4-13-31(27,28)22-19-15-16(6-3)11-12-25(19)20(23(22)32(29,30)14-5-2)21(26)17-7-9-18(24)10-8-17/h7-12,15H,4-6,13-14H2,1-3H3

InChI Key

DOGUECGLYVKGTR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F)CC

Origin of Product

United States

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